2,2'-Sulfonyldiethanol

Catalog No.
S583470
CAS No.
2580-77-0
M.F
C4H10O4S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Sulfonyldiethanol

CAS Number

2580-77-0

Product Name

2,2'-Sulfonyldiethanol

IUPAC Name

2-(2-hydroxyethylsulfonyl)ethanol

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C4H10O4S/c5-1-3-9(7,8)4-2-6/h5-6H,1-4H2

InChI Key

QQLILYBIARWEIF-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)CCO)O

Synonyms

2,2'-sulfinylbisethanol, 2,2'-sulfinylbisethanol, 1,1,1',1'-(2)H-labeled, thiodiglycol sulfoxide

Canonical SMILES

C(CS(=O)(=O)CCO)O

The exact mass of the compound 2,2'-Sulfonyldiethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50845. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Sulfonyldiethanol, commercially known as bis(2-hydroxyethyl) sulfone, is a highly polar, water-soluble aliphatic diol distinguished by its central electron-withdrawing sulfonyl group [1]. In industrial procurement, it is primarily sourced as a specialized chain extender for high-performance polyurethanes, a stable cross-linking agent for poly(vinyl phosphonic acid) (PVPA), and a direct, non-regulated synthetic precursor to divinyl sulfone (DVS) . Its dual reactive hydroxyl groups and high thermal stability (decomposition >160°C) allow it to be seamlessly incorporated into polymer backbones, where the sulfone moiety imparts exceptional hydrolytic resistance, enhanced inter-chain hydrogen bonding, and base-triggered degradability for next-generation recyclable materials [1].

Substituting 2,2'-Sulfonyldiethanol with conventional aliphatic diols like 1,4-butanediol (BDO) fundamentally alters the chemical profile of the resulting polymer, leading to a complete loss of base-triggered degradability and lower hydrolytic stability due to the absence of the highly polar sulfone linkage[1]. Conversely, attempting to use its direct thioether analog, thiodiglycol, introduces severe procurement and regulatory hurdles; thiodiglycol is a highly restricted Schedule 2 chemical weapon precursor (mustard gas precursor) with differing oxidation states and lower thermal stability [2]. Furthermore, non-functionalized sulfones like dimethyl sulfone (DMSO2) cannot participate in polyaddition or cross-linking reactions, making 2,2'-Sulfonyldiethanol strictly non-interchangeable for structural polymer modification and compliant divinyl sulfone manufacturing [1].

Base-Triggered Degradability for Recyclable Thermosets

Unlike traditional permanent covalent networks formed by standard diols, polyurethanes chain-extended with 2,2'-Sulfonyldiethanol feature sulfonyl ethyl urethane linkages. These specific linkages enable rapid, base-triggered degradation, allowing the material to be cleanly depolymerized or debonded on demand, a capability entirely absent in standard BDO-based polyurethanes[1].

Evidence DimensionNetwork Degradability
Target Compound DataComplete base-triggered chain cleavage (100% degradability)
Comparator Or Baseline1,4-butanediol (BDO) extended polyurethanes (0% degradability)
Quantified DifferenceEnables rapid, base-triggered network degradation vs. permanent intact covalent networks under identical alkaline recycling conditions
ConditionsEnd-of-life recycling or debondable adhesive activation

Allows manufacturers to market fully reworkable adhesives and recyclable polyurethanes without compromising in-use mechanical performance.

Regulatory-Compliant Precursor Efficiency for Divinyl Sulfone Synthesis

Divinyl sulfone (DVS) is typically synthesized via the dehydration of 2,2'-Sulfonyldiethanol. Procuring 2,2'-Sulfonyldiethanol as the starting material bypasses the need to handle its unoxidized precursor, thiodiglycol. Because thiodiglycol is a strictly regulated Schedule 2 chemical warfare precursor, using the pre-oxidized sulfone eliminates severe supply chain reporting requirements and multi-step oxidation hazards[1].

Evidence DimensionRegulatory Burden and Synthesis Steps
Target Compound Data1-step direct thermal dehydration to DVS (Non-regulated)
Comparator Or BaselineThiodiglycol (Schedule 2 regulated thioether precursor)
Quantified DifferenceEliminates multi-step oxidation and bypasses Schedule 2 chemical weapon compliance and reporting
ConditionsIndustrial synthesis of divinyl sulfone cross-linkers

Eliminates severe supply chain bottlenecks and compliance costs associated with handling regulated mustard gas precursors.

Thermal Processing Stability for High-Temperature Extrusion

For high-temperature polymer processing, cross-linker stability is critical. 2,2'-Sulfonyldiethanol exhibits a thermal decomposition threshold above 160°C, ensuring it remains intact and non-volatile during highly exothermic curing cycles or melt-extrusion processes, outperforming lower-boiling aliphatic cross-linkers that risk volatilization .

Evidence DimensionThermal Decomposition Threshold
Target Compound DataDecomposition temperature >160°C
Comparator Or BaselineStandard low-boiling aliphatic cross-linkers (<100°C stability)
Quantified DifferenceProvides a >60°C wider thermal processing window before volatilization or degradation
ConditionsHigh-temperature polymer extrusion and epoxy curing

Prevents cross-linker volatilization or premature degradation during highly exothermic manufacturing cycles.

Cross-Linking Capacity in Polymeric Membranes

When modifying poly(vinyl phosphonic acid) (PVPA) or cellulosic materials, 2,2'-Sulfonyldiethanol acts as a highly efficient cross-linking agent. Unlike unfunctionalized sulfones such as dimethyl sulfone, which only act as passive plasticizers, 2,2'-Sulfonyldiethanol provides two reactive hydroxyl sites that form stable ether linkages, permanently integrating the sulfone moiety into the polymer matrix .

Evidence DimensionReactive Cross-Linking Sites
Target Compound Data2 reactive hydroxyl sites for stable ether linkage formation
Comparator Or BaselineUnfunctionalized sulfones e.g., Dimethyl sulfone (0 reactive sites)
Quantified DifferenceEnables 100% covalent integration vs. passive, leachable plasticization
ConditionsPVPA membrane and cellulosic cross-linking

Ensures the compound actively reinforces the polymer matrix structurally rather than leaching out over time.

Recyclable and Debondable Industrial Adhesives

The compound is essential for formulating advanced polyurethane adhesives that require strong in-use adhesion but must undergo rapid, base-triggered degradation for reworkability or end-of-life recycling, outperforming standard BDO-extended formulations [1].

Regulatory-Compliant Divinyl Sulfone (DVS) Manufacturing

Procuring this oxidized diol serves as a direct, safe dehydration precursor to DVS, allowing manufacturers to entirely bypass the severe regulatory burdens and reporting requirements of sourcing Schedule 2 thiodiglycol [2].

High-Temperature Polymer Extrusion

Due to its thermal decomposition threshold above 160°C, it is the optimal cross-linker or chain extender for highly exothermic curing cycles or melt-extrusion processes where lower-boiling aliphatic cross-linkers would volatilize .

Advanced Polymeric Membrane Cross-Linking

It is highly effective for cross-linking poly(vinyl phosphonic acid) (PVPA) and cellulosic materials, where its dual reactive hydroxyl sites ensure stable ether linkages and permanent covalent integration into the membrane matrix .

XLogP3

-1.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

2580-77-0

Wikipedia

2,2'-Sulfonyldiethanol

General Manufacturing Information

Ethanol, 2,2'-sulfonylbis-: ACTIVE

Dates

Last modified: 08-15-2023

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